molecular formula C6H13FN2 B065105 3-Aminomethyl-3-fluoromethylpyrrolidine CAS No. 162687-15-2

3-Aminomethyl-3-fluoromethylpyrrolidine

Cat. No.: B065105
CAS No.: 162687-15-2
M. Wt: 132.18 g/mol
InChI Key: VUEBHWKQKMZJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethyl-3-fluoromethylpyrrolidine (AFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorinated analog of pyrrolidine that has a unique chemical structure, making it an interesting compound to study.

Scientific Research Applications

3-Aminomethyl-3-fluoromethylpyrrolidine has significant potential in various scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potent anticonvulsant activity, making it a potential candidate for the development of new antiepileptic drugs. Additionally, this compound has been shown to have significant analgesic effects, making it a potential candidate for the development of new pain medications.

Mechanism of Action

The mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine is not fully understood. However, it is believed that this compound acts as a GABA agonist, which results in the inhibition of neuronal activity. This inhibition of neuronal activity is believed to be responsible for the anticonvulsant and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of GABA in the brain, which is believed to be responsible for its anticonvulsant and analgesic effects. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

3-Aminomethyl-3-fluoromethylpyrrolidine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, making it readily available for use in experiments. Additionally, this compound has a low toxicity profile, making it a safe compound to work with. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-Aminomethyl-3-fluoromethylpyrrolidine. One potential area of research is the development of new antiepileptic drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain. Finally, research is needed to determine the long-term effects of this compound on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound with significant potential in various scientific research applications. Its unique chemical structure and low toxicity profile make it an interesting compound to study. Further research is needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.

Properties

162687-15-2

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

[3-(fluoromethyl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C6H13FN2/c7-3-6(4-8)1-2-9-5-6/h9H,1-5,8H2

InChI Key

VUEBHWKQKMZJMJ-UHFFFAOYSA-N

SMILES

C1CNCC1(CN)CF

Canonical SMILES

C1CNCC1(CN)CF

synonyms

(3-(FLUOROMETHYL)PYRROLIDIN-3-YL)METHANAMINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-3-(dibenzylaminomethyl)-3-fluoromethylpyrrolidine (4.55 g) was dissolved in ethanol (40 ml), and 10% palladium-carbon (1 g) and hydrazine monohydrate (2.15 g) were added. The mixture was refluxed for 1 hour. After the completion of the reaction, the catalyst was removed, and the mixture was concentrated to give the object compound as an oil.
Name
1-Benzyl-3-(dibenzylaminomethyl)-3-fluoromethylpyrrolidine
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Two

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